5-Pentylthiophene-2-carboxylic acid
Description
Significance of Thiophene (B33073) Core in Organic Chemistry and Materials Science
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of many organic molecules. wisdomlib.org Its structural similarity to benzene (B151609) allows it to participate in a variety of chemical reactions, yet the presence of the sulfur heteroatom imparts unique electronic properties. cognizancejournal.com This makes thiophene and its derivatives particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov In materials science, the thiophene core is a key component in the design of conducting polymers, such as polythiophene, which are utilized in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. cognizancejournal.com
Overview of Carboxylic Acid Functionality in Heterocyclic Systems
The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, known for its acidic nature and its ability to form a variety of derivatives. britannica.com When attached to a heterocyclic system like thiophene, the carboxylic acid moiety significantly influences the molecule's physical, chemical, and biological properties. It can participate in hydrogen bonding, act as a proton donor, and serve as a handle for further chemical modifications, such as esterification or amidation. britannica.comwiley-vch.de This versatility makes carboxylic acid-functionalized heterocycles crucial intermediates in the synthesis of complex target molecules with desired functionalities. researchgate.net
Specific Research Focus on 5-Alkylthiophene-2-carboxylic Acids, with emphasis on the pentyl analogue
Within the broader family of thiophene-2-carboxylic acids, the 5-alkyl substituted analogues have attracted considerable research attention. The introduction of an alkyl chain at the 5-position of the thiophene ring can modulate the lipophilicity and electronic properties of the molecule. This, in turn, can influence its behavior in biological systems and its performance in material applications.
5-Pentylthiophene-2-carboxylic acid , the subject of this article, is a notable example. The pentyl group, a five-carbon alkyl chain, provides a significant hydrophobic character to the molecule while maintaining the reactive potential of the carboxylic acid group. This specific combination of features makes it a valuable intermediate in the synthesis of more complex structures with tailored properties. Research into this and similar 5-alkylthiophene-2-carboxylic acids is driven by the quest for new materials with optimized performance and novel therapeutic agents with enhanced efficacy.
Historical Context and Evolution of Research on Thiophene Carboxylic Acids
The study of thiophene chemistry dates back to the 19th century, with the discovery of thiophene itself as a contaminant in benzene. derpharmachemica.com Early research focused on understanding the fundamental reactivity of the thiophene ring. The synthesis of thiophene-2-carboxylic acid was an important step, providing a gateway to a wide range of derivatives. wikipedia.org Over the years, research has evolved from basic synthesis and characterization to the exploration of their applications in various fields. The development of new synthetic methodologies, including catalytic and one-pot procedures, has made these compounds more accessible for a broader range of studies. google.comsemanticscholar.org The focus has progressively shifted towards designing and synthesizing thiophene carboxylic acid derivatives with specific functionalities for targeted applications, such as potent enzyme inhibitors or high-performance organic electronic materials. nih.govacs.orgnih.gov
Interactive Data Table: Properties of Selected Thiophene Derivatives
| Compound | CAS Number | Molecular Formula | Melting Point (°C) |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | 154-158 sigmaaldrich.com |
| 5-Formylthiophene-2-carboxylic acid | 4565-31-5 | C₆H₄O₃S | |
| 5-Methylthiophene-2-carboxylic acid | 1918-79-2 | ||
| 5-(pyridin-4-yl)thiophene-2-carboxylic acid | 216867-32-2 | C₁₀H₇NO₂S | 333-337 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63068-75-7 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
5-pentylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
SVIGPKJAOCDUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Pentylthiophene 2 Carboxylic Acid and Analogues
Direct Functionalization Approaches to the Thiophene (B33073) Ring
Direct functionalization of the thiophene core is a primary strategy for introducing a carboxylic acid group. These methods leverage the inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions, which are more susceptible to electrophilic attack and metalation.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds, including thiophene. quimicaorganica.orgresearchgate.netpearson.compearson.comyoutube.com Thiophene is more reactive than benzene (B151609) in EAS reactions and often proceeds under milder conditions. pearson.com Substitution preferentially occurs at the 2-position due to the greater stability of the resulting intermediate. pearson.com
While direct carboxylation of thiophene via Friedel-Crafts type reactions with phosgene (B1210022) or its derivatives is challenging, related acylation reactions serve as a viable alternative. For instance, the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with trichloroacetyl chloride, followed by hydrolysis, yields 5-chlorothiophene-2-carboxylic acid. google.comchemicalbook.com Similarly, acetylation of thiophene can be achieved using acetic anhydride. google.com These acylated thiophenes can then be oxidized to the corresponding carboxylic acids.
Directed Metalation Strategies (e.g., Lithiation followed by Carbonation)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgwikipedia.org The heteroatom of the thiophene ring can itself act as a directing group, facilitating lithiation at the C2 position.
The synthesis of 5-chlorothiophene-2-carboxylic acid can be achieved by treating 2-chlorothiophene with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures, followed by the introduction of carbon dioxide. google.comgoogle.com This process, known as carboxylation, directly introduces the carboxylic acid functionality at the desired position. pearson.com However, this method requires anhydrous and anaerobic conditions, which can be demanding on an industrial scale. google.com
| Reagent/Condition | Description |
| n-Butyllithium (n-BuLi) | A strong organolithium base used to deprotonate the thiophene ring. google.com |
| Lithium Diisopropylamide (LDA) | Another potent base for lithiation, often used in anhydrous conditions. google.com |
| Carbon Dioxide (CO2) | The electrophile that reacts with the lithiated thiophene to form the carboxylate. google.comgoogle.com |
| Low Temperature | Reactions are typically conducted at temperatures like -30°C or below to control reactivity. google.com |
Oxidative Functionalization of Substituted Thiophenes
Another important route to thiophene carboxylic acids involves the oxidation of pre-functionalized thiophenes. This approach is particularly useful when the desired substitution pattern is already in place.
Thiophene-2-carboxaldehydes are valuable precursors for the synthesis of thiophene-2-carboxylic acids. For instance, 5-chloro-2-thiophenecarboxaldehyde can be oxidized to 5-chlorothiophene-2-carboxylic acid. google.com A one-pot synthesis of 5-chlorothiophene-2-carboxylic acid has been developed starting from 2-thiophenecarboxaldehyde, which is first chlorinated and then oxidized in the same reaction vessel. google.com The oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde with hydrogen peroxide in acetic acid yields 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid. researchgate.net
Similarly, acetylthiophenes can be oxidized to their corresponding carboxylic acids. For example, 5-chloro-2-acetylthiophene can be oxidized to produce 5-chlorothiophene-2-carboxylic acid. chemicalbook.com A method using sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) has been reported for this transformation. chemicalbook.com The oxidation of 2-acetyl-5-methylthiophene (B1664034) can also be a route to the corresponding carboxylic acid.
Cross-Coupling Methodologies for Thiophene Carboxylic Acids
Cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki coupling, have emerged as powerful tools for the synthesis of complex organic molecules, including derivatives of thiophene carboxylic acids. nih.gov These methods allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the thiophene ring.
A notable application is the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids. nih.gov In a typical procedure, the carboxylic acid is first esterified, for example, with amyl alcohol, to protect the acidic proton. nih.gov The resulting ester then undergoes the Suzuki coupling in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 5-arylthiophene-2-carboxylates. nih.gov Subsequent hydrolysis of the ester group would then furnish the desired 5-arylthiophene-2-carboxylic acid. This methodology has been successfully employed to synthesize a range of thiophene-based analogs with moderate to good yields. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature | Yield Range |
| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Not specified | Toluene (B28343) or 1,4-dioxane (B91453)/water | 90 °C | 55-69% nih.gov |
This approach offers a versatile route to a wide array of substituted thiophene carboxylic acids, demonstrating the power of modern cross-coupling chemistry in heterocyclic synthesis.
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation represents a powerful method for the direct introduction of a carboxylic acid or ester functionality onto the thiophene ring. This process typically involves the reaction of a halogenated thiophene derivative with carbon monoxide in the presence of a palladium catalyst and an alcohol or water.
For instance, the synthesis of thiophene-3-carboxylic esters has been achieved through a direct oxidative carbonylation approach. researchgate.net This method utilizes a PdI2/KI catalytic system under aerobic conditions, reacting an acetylenic substrate bearing a sulfur group with carbon monoxide. researchgate.net The mechanism involves the regioselective insertion of CO molecules. researchgate.net While not a direct synthesis of 5-pentylthiophene-2-carboxylic acid, this methodology highlights the potential for carbonylative cyclization to form thiophene carboxylic acid derivatives from acyclic precursors. researchgate.net Density functional theory (DFT) calculations have been used to investigate the mechanism of palladium-catalyzed carboxylation of thiophene with CO2, which proceeds through C-H bond cleavage and CO2 insertion into the Pd-C bond. mdpi.com
A study on the synthesis of 2-carbonylbenzo[b]thiophene derivatives employed a palladium-catalyzed domino C-S coupling/carbonylation reaction, demonstrating the versatility of palladium catalysis in constructing thiophene-based carbonyl compounds. acs.org
Suzuki-Miyaura, Heck, and Stille Coupling Applications for Thiophene Derivatives
Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the functionalization of the thiophene ring with various substituents, including the pentyl group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiophene-boronic acid or ester with an organic halide in the presence of a palladium catalyst. nih.govmdpi.com It is a highly efficient method for creating C-C bonds due to its mild reaction conditions and tolerance of various functional groups. nih.gov For example, 2-(bromomethyl)-5-aryl-thiophene derivatives have been synthesized via Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.gov Similarly, 4-arylthiophene-2-carbaldehydes have been prepared through the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic acids or esters. mdpi.com Micellar Suzuki cross-coupling has also been explored for the reaction between thiophene and aniline (B41778) derivatives in water, offering a greener alternative to traditional methods. mdpi.com
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl groups onto the thiophene ring, which can then be further modified. A controllable palladium/ligand catalytic system has been developed for the reductive/oxidative Heck reactions of cyclic enones with thiophene derivatives via C-H activation. acs.org The reaction's stereospecificity is a key advantage. youtube.com
Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. nih.govjuniperpublishers.com Stille coupling is known for its tolerance of a wide array of functional groups and is a common method for synthesizing terthiophene and its derivatives. nih.gov It has been successfully employed in the synthesis of mixed thiophene/furan oligomers and thieno[3,2-b]thiophene (B52689) polymers. nih.govresearchgate.net
| Coupling Reaction | Reactants | Catalyst | Key Features |
| Suzuki-Miyaura | Thiophene boronic acid/ester + Organic halide | Palladium catalyst | Mild conditions, high functional group tolerance. nih.govmdpi.com |
| Heck | Unsaturated halide + Alkene | Palladium catalyst + Base | Forms substituted alkenes, stereospecific. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin compound + Organic halide | Palladium catalyst | Tolerates many functional groups. nih.govjuniperpublishers.com |
Multi-Step Synthesis from Simpler Thiophene Precursors
The synthesis of this compound can also be approached through the functionalization of a pre-existing thiophene ring.
A classic and reliable method for introducing a carboxylic acid group is through the carboxylation of a Grignard reagent. sigmaaldrich.com This involves the reaction of an organomagnesium halide with carbon dioxide (dry ice). youtube.com To synthesize this compound via this route, one would first prepare the Grignard reagent from 2-bromo-5-pentylthiophene (B2970928). The subsequent reaction with CO2, followed by an acidic workup, would yield the desired carboxylic acid. google.com The synthesis of the precursor, 2-bromo-5-pentylthiophene, can be achieved through the bromination of 2-pentylthiophene (B1218760).
Synthesis of 2-pentylthiophene: This can be achieved through various methods, including the reaction of thiophene with an appropriate pentylating agent.
Bromination: Introduction of a bromine atom at the 5-position of 2-pentylthiophene.
Grignard Reagent Formation: Reaction of 2-bromo-5-pentylthiophene with magnesium metal. sigmaaldrich.com
Carboxylation: Reaction of the Grignard reagent with solid carbon dioxide. youtube.com
Acidification: Protonation of the resulting carboxylate salt to give the final product.
The thiophene ring itself can be constructed from acyclic precursors through various ring-closing reactions. These methods offer a high degree of control over the substitution pattern on the final thiophene product.
One common strategy is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. researchgate.net For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required.
Another approach involves the cyclization of functionalized alkynes. nih.gov For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can lead to substituted thiophenes. nih.gov Additionally, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated rings, including those containing heteroatoms like sulfur. wikipedia.org
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com In the context of thiophene synthesis, this includes the use of safer solvents, reusable catalysts, and more atom-economical reactions.
Eco-friendly Solvents: Water, ionic liquids, and bio-derived solvents like glycerol (B35011) and polyethylene (B3416737) glycols (PEGs) are being explored as alternatives to traditional volatile organic solvents. mdpi.commonash.edu For instance, micellar Suzuki cross-coupling reactions have been successfully performed in water. mdpi.com Ethanol (B145695) has also been employed as an environmentally friendly solvent for the synthesis of halogenated thiophenes. nih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are also considered greener alternatives to solvents like THF and dichloromethane. sigmaaldrich.com
Catalyst Reusability: The development of heterogeneous catalysts or methods that allow for the recovery and reuse of homogeneous catalysts is a key aspect of green chemistry. For example, in some ionic liquid Heck reactions, the palladium catalyst can be immobilized and reused. wikipedia.org
Atom Economy: Reactions that incorporate a high percentage of the starting materials into the final product are considered more atom-economical. Ring-closing metathesis is a good example, as its only major byproduct is volatile ethylene (B1197577). wikipedia.org
| Green Chemistry Approach | Example Application in Thiophene Synthesis | Reference |
| Eco-friendly Solvents | Micellar Suzuki cross-coupling in water. | mdpi.com |
| Synthesis of halogenated thiophenes in ethanol. | nih.gov | |
| Catalyst Reusability | Immobilized palladium catalyst in ionic liquid for Heck reaction. | wikipedia.org |
| Atom Economy | Ring-closing metathesis with ethylene as the main byproduct. | wikipedia.org |
One-Pot Synthesis Techniques and Process Intensification
Catalytic One-Pot Carboxylation of Thiophenes
A notable one-pot method involves the direct synthesis of 2-thiophenecarboxylic acid derivatives from substituted thiophenes using a tetrachloromethane (CCl4)–methanol (B129727) (CH3OH)–catalyst system. semanticscholar.orgresearchgate.net This reaction has been shown to be effectively catalyzed by compounds containing vanadium, iron, or molybdenum, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆. semanticscholar.org The process typically yields the methyl ester of the corresponding thiophenecarboxylic acid, which can then be hydrolyzed to the final carboxylic acid.
The reaction mechanism is proposed to involve the initial oxidation of methanol by tetrachloromethane to produce formaldehyde (B43269) and methyl hypochlorite (B82951). semanticscholar.org The thiophene substrate then undergoes oxymethylation with formaldehyde, forming a 2-oxymethylthiophene intermediate. This intermediate is subsequently oxidized by methyl hypochlorite to the carboxylic acid, which is then esterified in the presence of excess methanol. semanticscholar.org
The reaction is regioselective, with the carboxylation occurring at the 5-position for 2-substituted thiophenes. For instance, 2-ethylthiophene (B1329412) is converted to methyl 5-ethyl-2-thiophenecarboxylate. semanticscholar.org This selectivity makes the method highly valuable for producing specific analogues. However, the process requires high temperatures, often conducted in a sealed tube or a stainless-steel micro-autoclave. semanticscholar.org
| Starting Thiophene | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylthiophene | VO(acac)₂ | 175 °C, 5 h | Methyl 5-methyl-2-thiophenecarboxylate | 49% | semanticscholar.org |
| 2-Ethylthiophene | VO(acac)₂ | 175 °C, 5 h | Methyl 5-ethyl-2-thiophenecarboxylate | 64% | semanticscholar.org |
| 2-Acetylthiophene | VO(acac)₂ | 175 °C, 5 h | Methyl 5-acetyl-2-thiophenecarboxylate | 85% | semanticscholar.org |
| 2-Chlorothiophene | Fe(acac)₃ | 130 °C, 5 h | Methyl 5-chlorothiophene-2-carboxylate | 55% | semanticscholar.org |
One-Pot Halogenation and Carboxylation
For the synthesis of halogenated analogues, which are important building blocks for agrochemicals, one-pot procedures provide an efficient route. beilstein-journals.orgresearchgate.net One such strategy involves a one-pot bromination/debromination of 3-methylthiophene (B123197) to yield 2,4-dibromo-3-methylthiophene, a key intermediate. beilstein-journals.org The subsequent introduction of the carboxylic acid function can be achieved through methods like Grignard metallation followed by carbonation with CO₂, or via a palladium-catalyzed carbonylation. beilstein-journals.orgresearchgate.net
Another example of process intensification is the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid, an important intermediate for the anticoagulant rivaroxaban. google.com This method starts with 2-thiophenecarboxaldehyde and involves two sequential steps in a single vessel:
Chlorination: Chlorine is introduced to a solution of 2-thiophenecarboxaldehyde, reacting to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. This step is conducted at temperatures between -10 °C and 30 °C. google.com
Oxidation: The reaction mixture containing the chlorinated intermediate is then added to a sodium hydroxide (B78521) solution, and further chlorine is introduced. This oxidizes the aldehyde group to a carboxylic acid, yielding the final product after acidification. google.com
This one-pot process avoids the isolation of the intermediate aldehyde, reducing operational complexity and potential hazards. google.com
| Target Compound | Starting Material | Key Reagents/Process | Description | Reference |
|---|---|---|---|---|
| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 3-Methylthiophene | 1. Bromine (for bromination) 2. Zinc dust (for debromination) 3. Grignard reaction/Carbonation | A one-pot bromination/debromination gives a dibromo intermediate, which is then carboxylated without isolation. | beilstein-journals.org |
| 5-Chlorothiophene-2-carboxylic acid | 2-Thiophenecarboxaldehyde | 1. Chlorine (for chlorination) 2. NaOH/Chlorine (for oxidation) | A sequential one-pot reaction where chlorination of the thiophene ring is immediately followed by oxidation of the aldehyde. | google.com |
Chemical Reactivity and Derivatization Pathways of 5 Pentylthiophene 2 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield a range of derivatives. These reactions are fundamental in organic synthesis for creating new molecules with diverse properties.
Esterification Reactions and Ester Derivatives
Esterification is a common reaction of carboxylic acids. One of the most fundamental methods is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com
Beyond the classic Fischer esterification, other methods for synthesizing esters from carboxylic acids exist. These include reacting the corresponding carboxylic acid salts with alkyl halides or through transesterification reactions. google.com For thiophene-2-carboxylic acids specifically, esterification can also be achieved by first converting the carboxylic acid to a more reactive acyl halide, such as an acid chloride, and then reacting it with an alcohol in the presence of a base like triethylamine (B128534) or pyridine. google.com
A study on the synthesis of 2-thiophenecarboxylic acid esters involved the reaction of thiophene (B33073) with a CCl₄-ROH-catalyst system, yielding total ester yields of 44–85%. researchgate.net This process suggests a pathway involving the initial alkylation of thiophene followed by alcoholysis. researchgate.net
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester + Water |
| Carboxylic Acid Salt | Alkyl Halide | - | Ester |
| Thiophene-2-carbonyl halide | Alcohol | Base (e.g., triethylamine) | Thiophene-2-carboxylate |
| Thiophene | CCl₄-ROH | VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | 2-Thiophenecarboxylate |
Amidation Reactions and Amide Derivatives
Amides are another important class of carboxylic acid derivatives. They are typically synthesized by reacting a carboxylic acid or its more reactive derivatives with ammonia (B1221849) or a primary or secondary amine. libretexts.org A common laboratory method involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine to form the amide. masterorganicchemistry.com This reaction is often carried out in the presence of a base to neutralize the HCl generated. khanacademy.org
Direct amidation of carboxylic acids with amines is also possible using coupling reagents. organic-chemistry.org Various boronic acid derivatives, for instance, have been shown to catalyze the direct formation of amides from carboxylic acids and amines under mild conditions. organic-chemistry.org Thionyl chloride (SOCl₂) can also be used to facilitate a one-pot synthesis of amides from carboxylic acids and amines, a method that is effective even with sterically hindered amines. rsc.org Furthermore, zinc chloride (ZnCl₂) has been utilized as a catalyst for the synthesis of amides from carboxylic acids and hydrazines. rsc.org
The synthesis of amides from thiophene-2-carboxylic acids can be achieved through aminolysis. google.com Preferentially, this involves the reaction of a more reactive derivative like an acyl halide with an amine in the presence of an acid acceptor. google.com For example, 5-chlorothiophene-2-carboxylic acid can be converted to its amide derivative by coupling with the appropriate amine using standard amide coupling reagents.
Table 2: Reagents for Amidation Reactions
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| Carboxylic Acid | Amine | Coupling Reagent (e.g., DCC) | Amide |
| Acid Chloride | Amine/Ammonia | Base (optional) | Amide + HCl |
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Amide |
| Carboxylic Acid | Amine | Thionyl Chloride (SOCl₂) | Amide |
| Carboxylic Acid | Hydrazine | Zinc Chloride (ZnCl₂) | Amide |
Acid Halide and Anhydride Formation
Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of other derivatives like esters and amides. libretexts.org They are commonly prepared by reacting a carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org Other reagents such as oxalyl chloride can also be used. libretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution. libretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.org
Acid anhydrides can be formed from carboxylic acids through several methods. A straightforward approach is the dehydration of two carboxylic acid molecules, often by heating. khanacademy.org However, this method can require high temperatures and may not be suitable for all substrates. thieme-connect.de A more common and milder method involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org This allows for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org Various dehydrating condensation reagents can also be employed to form anhydrides directly from carboxylic acids. nih.gov
For thiophene-2-carboxylic acids, the corresponding carbonyl halides are typically prepared from the carboxylic acids using standard methods, such as reaction with thionyl chloride. google.com These acid halides are then valuable precursors for esters and amides. google.com
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acid derivatives such as acid halides can also lead to primary alcohols. libretexts.org
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. However, the reduction of acid halides can provide a pathway to aldehydes. Using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride, allows for the partial reduction of an acid halide to an aldehyde. libretexts.org
In the context of thiophene derivatives, the reduction of a carboxylic acid group to an alcohol has been documented. For example, 5-pyrimidin-5-ylthiophene-2-carboxylic acid can be reduced to its corresponding alcohol. The resulting hydroxymethyl group can be a useful synthetic handle for further modifications. nih.gov The synthesis of 5-formylthiophene-2-carboxylic acid, which contains an aldehyde group, has also been reported, indicating that aldehyde derivatives of thiophene carboxylic acids are accessible. sigmaaldrich.comchemscene.com
Thiophene Ring Reactivity
The thiophene ring, being an aromatic heterocycle, can undergo electrophilic substitution reactions. The substituents already present on the ring direct the position of the incoming electrophile.
Electrophilic Substitution at Unsubstituted Positions
In 5-pentylthiophene-2-carboxylic acid, the positions available for electrophilic substitution are C3 and C4 of the thiophene ring. The pentyl group at the C5 position is an activating, ortho-, para-directing group, while the carboxylic acid group at the C2 position is a deactivating, meta-directing group. britannica.com
Electrophilic substitution reactions on aromatic compounds proceed via the formation of a cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate is influenced by the electronic effects of the substituents on the ring. libretexts.org Electron-donating groups, like the alkyl pentyl group, stabilize the intermediate, thus activating the ring towards electrophilic attack. libretexts.org Conversely, electron-withdrawing groups, such as the carboxylic acid group, destabilize the intermediate and deactivate the ring. britannica.com
Given the directing effects of the substituents on this compound, electrophilic attack is expected to be influenced by both groups. The activating effect of the pentyl group would favor substitution at the C4 position (ortho to the pentyl group). The deactivating and meta-directing effect of the carboxylic acid would also favor substitution at the C4 position (meta to the carboxylic acid). Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would likely occur predominantly at the C4 position of the thiophene ring. britannica.comlibretexts.org
For instance, the nitration of substituted benzenes shows that an activating group like a methyl group directs the incoming nitro group to the ortho and para positions. libretexts.org In the case of this compound, the interplay of the activating alkyl group and the deactivating carboxylic acid group will govern the regioselectivity of the substitution.
Nucleophilic Addition and Substitution Reactions on Thiophene Core
The thiophene ring, while aromatic, is susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. Nucleophilic substitution on the thiophene ring generally occurs more readily than on analogous benzene (B151609) compounds. uoanbar.edu.iq The carboxylic acid group at the C2 position of this compound acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic aromatic substitution (SNAr).
The SNAr mechanism on thiophene derivatives is typically a stepwise process involving the initial addition of a nucleophile to the thiophene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This is followed by the elimination of a leaving group. nih.gov The stability of the intermediate, often referred to as a Wheland intermediate in the context of electrophilic substitution, is key to the reaction's feasibility. For thiophenes, the sulfur atom can participate in stabilizing the negative charge of this intermediate, potentially through the involvement of its d-orbitals, which enhances the ring's reactivity towards nucleophiles compared to benzene. uoanbar.edu.iq
While direct nucleophilic substitution on the thiophene core of this compound itself (by displacing a hydrogen atom) is not a common pathway, substitutions at positions bearing a suitable leaving group (like a halogen) are well-documented for related thiophene systems. uoanbar.edu.iq For instance, the substitution of a bromine atom in 2-bromo-5-nitrothiophene (B82342) by a nucleophile is a classic example of an SNAr reaction on a thiophene ring. uoanbar.edu.iq
Formation of 5-Substituted Thiophene Derivatives (e.g., 5-lithio derivative)
A significant derivatization pathway for thiophene-2-carboxylic acids involves metallation at the C5 position. Treating thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) results in a double deprotonation. The first equivalent of the base abstracts the acidic proton from the carboxylic acid group, forming the lithium carboxylate. The second equivalent abstracts a proton from the C5 position of the thiophene ring, which is the most acidic ring proton due to the directing effect of the carboxylate group. This process yields a 5-lithio derivative. wikipedia.org
This dianion is a powerful nucleophile and serves as a versatile precursor for introducing a wide range of substituents at the C5 position. wikipedia.org The reaction of this lithiated intermediate with various electrophiles allows for the synthesis of diverse 5-substituted thiophene-2-carboxylic acids.
Table 1: Examples of Electrophiles for Reaction with 5-Lithiothiophene-2-carboxylate
| Electrophile | Resulting 5-Substituent |
| Alkyl halides (e.g., CH₃I) | Alkyl group (-CH₃) |
| Aldehydes/Ketones (e.g., (CH₃)₂CO) | Hydroxyalkyl group (-C(OH)(CH₃)₂) |
| Carbon dioxide (CO₂) | Carboxylic acid group (-COOH) |
| Disulfides (e.g., (CH₃S)₂) | Thioether group (-SCH₃) |
| Silyl halides (e.g., (CH₃)₃SiCl) | Silyl group (-Si(CH₃)₃) |
Reaction Mechanisms and Kinetics of Derivatization Reactions
Mechanistic Investigations of Acyl Transfer Reactions
The derivatization of the carboxylic acid group in this compound proceeds primarily through nucleophilic acyl substitution, also known as an acyl transfer reaction. youtube.com This is a two-step addition-elimination mechanism. youtube.comlibretexts.org
Nucleophilic Addition: The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). youtube.com This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate where the carbonyl carbon changes hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond, expelling the leaving group. youtube.com
For a carboxylic acid to react directly, it often needs to be activated, as the hydroxyl group (-OH) is a poor leaving group. Under acidic conditions, such as in Fischer esterification, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The nucleophile (an alcohol) attacks, and subsequent proton transfers convert the -OH group into -OH₂⁺, a good leaving group (water). libretexts.org Alternatively, the carboxylic acid can be converted into a more reactive derivative, like an acyl chloride (using thionyl chloride, SOCl₂) or an acid anhydride. libretexts.orgchemistrysteps.com In these derivatives, the chloride (Cl⁻) or carboxylate (RCOO⁻) are much better leaving groups than the hydroxide (B78521) ion (HO⁻). bham.ac.uk
Influence of Alkyl Chain (Pentyl Group) on Reaction Selectivity and Rate
The pentyl group at the C5 position of the thiophene ring influences the reactivity and selectivity of derivatization reactions through a combination of electronic and steric effects, as well as by modifying the molecule's physical properties.
Electronic Effects: The pentyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect slightly increases the electron density in the thiophene ring. While this activates the ring for electrophilic substitution, it has a minor deactivating effect on nucleophilic acyl substitution at the C2 carboxyl group. By donating electron density towards the carbonyl carbon, it slightly reduces its electrophilicity (the partial positive charge), which can lead to a modest decrease in the reaction rate with nucleophiles compared to an unsubstituted thiophene-2-carboxylic acid. bham.ac.uk
Steric Effects: The pentyl group is a flexible but relatively bulky substituent. While it is not directly adjacent to the carboxylic acid group, its presence can influence the approach of reagents to the reactive center, particularly in condensed phases or when complex transition states are involved. However, for most standard acyl transfer reactions, the steric hindrance from the C5-pentyl group on the C2-carboxyl group is generally considered minimal due to the separation distance. Steric hindrance becomes more significant in reactions involving the thiophene ring itself or in polymerization reactions. acs.org
Physical Properties and Kinetics: The long alkyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule. This can have a pronounced effect on reaction kinetics, especially in heterogeneous or biphasic reaction systems. For instance, in esterification reactions, the increasing length of an alkyl chain on a carboxylic acid can affect the reaction rate. Studies on the esterification of straight-chain carboxylic acids (from propanoic to pentanoic acid) have shown that as the chain length increases, the reaction rate constant may decrease. jptcp.com This can be attributed to changes in the physical properties of the reaction medium and potential mass transfer limitations. core.ac.uk Conversely, the increased non-polarity can enhance solubility in non-polar organic solvents, which can be advantageous for certain reactions. researchgate.net
Table 2: Kinetic Data for Esterification of Carboxylic Acids with Alcohols
This table presents representative data from studies on similar carboxylic acids to illustrate the effect of structure on reaction rates.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Forward Rate Constant (k_f) | Reference |
| n-Propionic Acid | 2-Propanol | H₂SO₄ | 70 | 1.83 x 10⁻⁴ L/mol·s | jptcp.com |
| n-Butyric Acid | 2-Propanol | H₂SO₄ | 70 | 1.45 x 10⁻⁴ L/mol·s | jptcp.com |
| n-Pentanoic Acid | 2-Propanol | H₂SO₄ | 70 | 1.29 x 10⁻⁴ L/mol·s | jptcp.com |
| Pentanoic Acid | Methanol (B129727) | Amberlyst 15 | 60 | 1.8 x 10³ L²/g·mol·h (Eley-Rideal model) | core.ac.uk |
The data from the study with 2-propanol suggests a slight decrease in the rate constant as the alkyl chain length increases from C3 to C5, highlighting the subtle influence of the alkyl group on reactivity. jptcp.com
Advanced Spectroscopic and Structural Elucidation of 5 Pentylthiophene 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) for Positional and Connectivity Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. In 5-Pentylthiophene-2-carboxylic acid, the ¹H NMR spectrum reveals distinct signals for the protons on the thiophene (B33073) ring, the pentyl chain, and the carboxylic acid group.
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the pentyl group. The protons on the pentyl chain exhibit characteristic multiplets corresponding to the different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org This broadness is a result of hydrogen bonding and chemical exchange. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 (Thiophene) | 7.2 - 7.4 | d | 3.5 - 4.0 |
| H4 (Thiophene) | 6.8 - 7.0 | d | 3.5 - 4.0 |
| α-CH₂ (Pentyl) | 2.8 - 3.0 | t | ~7.5 |
| β-CH₂ (Pentyl) | 1.6 - 1.8 | m | |
| γ,δ-CH₂ (Pentyl) | 1.2 - 1.5 | m | |
| CH₃ (Pentyl) | 0.8 - 1.0 | t | ~7.0 |
| COOH | 10.0 - 12.0 | br s |
Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached oxygen atoms and typically resonates in the range of 160-180 ppm. libretexts.orgwisc.edu The carbon atoms of the thiophene ring appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the pentyl chain are observed in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 165 - 175 |
| C2 (Thiophene) | 140 - 150 |
| C5 (Thiophene) | 145 - 155 |
| C3 (Thiophene) | 125 - 135 |
| C4 (Thiophene) | 125 - 135 |
| α-C (Pentyl) | 30 - 35 |
| β-C (Pentyl) | 30 - 35 |
| γ-C (Pentyl) | 20 - 30 |
| δ-C (Pentyl) | 20 - 30 |
| CH₃ (Pentyl) | 10 - 15 |
Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing detailed connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show cross-peaks between adjacent protons on the thiophene ring and between neighboring protons within the pentyl chain, confirming their connectivity. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the α-CH₂ group of the pentyl chain would show a correlation to the corresponding α-carbon signal. youtube.comacs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Vibrational Band Assignment for Carboxyl and Thiophene Moieties
The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to the carboxylic acid and thiophene functional groups.
Carboxyl Group : The most prominent feature of the carboxylic acid in the IR spectrum is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding between carboxylic acid molecules. orgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band, usually between 1760 and 1690 cm⁻¹. orgchemboulder.compg.edu.pl The C-O stretching and O-H bending vibrations are also observable in the fingerprint region of the spectrum. orgchemboulder.com
Thiophene Moiety : The thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations within the fingerprint region (typically below 1600 cm⁻¹).
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | Thiophene | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | Pentyl Chain | 3000 - 2850 | Strong | Strong |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong | Medium |
| C=C Stretch | Thiophene | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Weak |
| O-H Bend | Carboxylic Acid | 1440 - 1395, 950-910 | Medium, Broad | Weak |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The spectroscopic data, particularly from IR spectroscopy, provides strong evidence for significant intermolecular interactions in the solid state and in concentrated solutions of this compound.
The broadness of the O-H stretching band in the IR spectrum is a direct consequence of intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org Carboxylic acids typically form cyclic dimers through two hydrogen bonds between the carboxyl groups of two separate molecules. libretexts.orgmdpi.com This dimerization significantly affects the position and shape of the O-H and C=O stretching bands. In dilute solutions in non-polar solvents, the equilibrium can shift towards the monomeric form, resulting in a sharper, higher-frequency O-H stretching band. libretexts.orglibretexts.org The study of these spectral changes upon dilution can provide valuable information about the strength and nature of the hydrogen bonding interactions. quora.com
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. This method provides crucial information regarding the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, the calculated exact mass of the deprotonated molecule [M-H]⁻ is a key identifier. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For instance, the exact mass of a related compound, hydroxydodecenoic acid, as the deprotonated ion [M-H]⁻ is 213.1496. mdpi.com This level of precision is essential for confirming the elemental formula of the target analyte. In the analysis of complex mixtures, such as in metabolomics studies, HRMS can distinguish between various carboxylic acids based on their exact masses. mdpi.comunl.edu
| Compound | Formula | Calculated Exact Mass [M-H]⁻ (Da) |
| This compound | C10H14O2S | 197.0693 |
| Hydroxydodecenoic acid | C12H22O3 | 213.1496 mdpi.com |
| Dihydroxydodecenoic acid | C12H22O4 | 231.1602 mdpi.com |
| Hydroxytetradecanoic acid | C14H28O3 | 243.1966 |
| Hydroxypalmitic acid | C16H32O3 | 271.2279 mdpi.com |
| Hydroxystearic acid | C18H36O3 | 299.2592 mdpi.com |
This table presents the calculated exact masses for this compound and a selection of other fatty acids for comparative purposes.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. When a molecule like this compound is ionized in a mass spectrometer, it breaks apart into characteristic fragment ions.
For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org In straight-chain carboxylic acids, a prominent peak often results from McLafferty rearrangement. youtube.com Aromatic acids typically show a strong molecular ion peak and significant peaks corresponding to the loss of -OH and -COOH. youtube.com
The fragmentation of thiophene-containing compounds can also be distinctive. For example, in some thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides, a characteristic fragmentation involves the cleavage of the C-Cl bond. nih.gov In dianilides of similar structures, the cleavage of the C-N bond is a dominant fragmentation pathway. nih.gov The analysis of these patterns allows researchers to piece together the original structure of the molecule. chemguide.co.uk
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This information is crucial for understanding the solid-state properties of this compound and its derivatives.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that the compound crystallizes in the monoclinic system with the space group P21/c. mdpi.com The analysis showed the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups. mdpi.com Similar detailed structural information can be obtained for this compound, providing insights into its intermolecular interactions in the crystalline form. mdpi.com
| Compound | Crystal System | Space Group | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | mdpi.com |
| 1-Benzothiophene-2-carboxylic acid (New Polymorph) | Monoclinic | C 2/c | researchgate.net |
This table illustrates the type of crystallographic data obtained from single-crystal X-ray diffraction studies for related carboxylic acids.
Polymorphism Studies and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, and their study is of significant interest. The analysis of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com This analysis can help in understanding the stability of different polymorphic forms. For instance, in a new polymorph of alternariol, small differences in molecular planarity led to significant variations in crystal packing and O-H···H interactions. mdpi.com Similar studies on this compound would be valuable in identifying and characterizing its potential polymorphs and understanding their relative stabilities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Carboxylic acid derivatives, including this compound, exhibit a characteristic n→π* absorption in their UV-Vis spectra, which is associated with the carbonyl group. libretexts.org
Electronic Absorption Properties and Conjugation Effects
The electronic absorption properties of thiophene derivatives are intrinsically linked to the π-electron system of the thiophene ring and the nature of its substituents. In the case of this compound, the chromophore is the thiophene ring conjugated with the carboxylic acid group at the 2-position. The pentyl group at the 5-position, being an alkyl group, primarily exerts an inductive effect and a minor hyperconjugative effect on the electronic structure of the thiophene ring.
The parent compound, thiophene-2-carboxylic acid, exhibits a primary absorption band in the ultraviolet region. This absorption corresponds to a π → π* electronic transition within the conjugated system formed by the thiophene ring and the carbonyl group of the carboxylic acid. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent does. nii.ac.jp This enhanced conjugation in 2-substituted thiophenes leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to thiophene itself.
Table 1: Comparison of Estimated Electronic Absorption Data
| Compound | Estimated λmax (nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Thiophene | ~231 | ~7,000 |
| Thiophene-2-carboxylic acid | ~260-270 | ~8,000-10,000 |
| This compound | ~270-280 | ~9,000-12,000 |
Note: The data for this compound are estimated based on the known effects of alkyl substitution on the spectra of thiophene derivatives.
Solvent Effects on Electronic Spectra
The electronic absorption spectra of molecules can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, a change in solvent polarity can lead to shifts in the absorption maxima.
Thiophene derivatives with donor-π-acceptor (D-π-A) structures are known to exhibit solvatochromism. rsc.org In this compound, the alkyl group can be considered a weak electron donor and the carboxylic acid group an electron acceptor, creating a modest D-π-A system.
The solvent effect can be categorized as either a bathochromic shift (red shift) or a hypsochromic shift (blue shift).
Bathochromic Shift: Occurs when the excited state is more polar than the ground state, leading to stronger stabilization by polar solvents. This results in a shift of λmax to longer wavelengths as solvent polarity increases.
Hypsochromic Shift: Occurs when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more effectively, increasing the energy gap for the electronic transition and shifting λmax to shorter wavelengths.
For this compound, it is anticipated that an increase in solvent polarity would lead to a slight bathochromic shift. This is because the π → π* transition is often associated with an increase in dipole moment in the excited state. The ability of polar solvents to form hydrogen bonds with the carboxylic acid group can also play a significant role in the observed solvent effects. For instance, in protic solvents like ethanol (B145695) or methanol (B129727), specific hydrogen bonding interactions can lead to more pronounced spectral shifts compared to aprotic solvents of similar polarity.
Studies on related push-pull thiophene systems have shown that while absorption spectra may show small shifts (e.g., 10-18 nm), fluorescence emission spectra can exhibit much larger solvatochromic shifts. rsc.org
Table 2: Expected Solvent Effects on the λmax of this compound
| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax Shift (relative to non-polar solvent) |
| n-Hexane | 1.88 | Reference (minimal shift) |
| Dichloromethane | 8.93 | Slight bathochromic shift |
| Acetone | 20.7 | Moderate bathochromic shift |
| Ethanol | 24.55 | Moderate to significant bathochromic shift (with H-bonding effects) |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | Significant bathochromic shift |
Note: The expected shifts are qualitative predictions based on the principles of solvatochromism and data from related compounds.
Computational and Theoretical Investigations of 5 Pentylthiophene 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of organic compounds. researchgate.net These methods model the electronic structure of a molecule to predict its geometry, reactivity, and various spectroscopic characteristics. For 5-Pentylthiophene-2-carboxylic acid, DFT calculations, likely employing a functional like B3LYP with a basis set such as 6-311G(d,p) or higher, would be the standard approach to gain fundamental insights. mdpi.comresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of atoms. For this compound, two key areas of conformational flexibility exist: the orientation of the carboxylic acid group and the rotation around the single bonds of the pentyl chain.
The carboxylic acid group can exist in a syn or anti conformation with respect to the C=O and O-H bonds. It is widely established that the syn conformation, which allows for a stabilizing intramolecular hydrogen bond, is generally the more stable arrangement for carboxylic acids. princeton.edu
Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)
Once the optimized geometry is found, its electronic properties can be calculated. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO represents the orbital from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, relating to the molecule's ability to act as an electron acceptor. For thiophene (B33073) derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π* anti-bonding orbital. mdpi.com The presence of the electron-donating pentyl group and the electron-withdrawing carboxylic acid group would influence the energy and distribution of these orbitals.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more easily excitable and more chemically reactive. mdpi.com
Ionization Potential and Electron Affinity: From the HOMO and LUMO energies, other important electronic properties can be approximated via Koopmans' theorem. The ionization potential (the energy required to remove an electron) is related to the energy of the HOMO, and the electron affinity (the energy released when an electron is added) is related to the energy of the LUMO. mdpi.com
The table below illustrates the kind of data that would be generated from such an analysis. Note: These are representative values based on general principles and not actual calculated data for this compound.
| Parameter | Definition | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
| Ionization Potential (I) | ≈ -EHOMO | Energy needed to remove one electron. |
| Electron Affinity (A) | ≈ -ELUMO | Energy released upon gaining one electron. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using color to denote different charge regions. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.
For this compound, an MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, which are highly electronegative. This is the primary site for electrophilic attack.
Positive Potential (Blue): Located on the acidic proton of the carboxyl group, making it the most likely site for deprotonation.
Neutral/Slightly Negative Potential (Green/Yellow): Distributed across the thiophene ring and the hydrocarbon pentyl chain. The sulfur atom in the thiophene ring often shows a region of negative potential.
MEP analysis is valuable for predicting how the molecule will interact with other molecules, including receptors or reactants. mdpi.com
Spectroscopic Property Prediction and Validation
Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate and interpret experimental results.
Theoretical Vibrational Spectra (IR, Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking.
For this compound, key predicted vibrational frequencies would include:
O-H Stretch: A broad and strong absorption band characteristic of the carboxylic acid, typically in the 2500–3300 cm⁻¹ range, due to hydrogen bonding. libretexts.org
C-H Stretches: Sharp peaks around 2850-3000 cm⁻¹ from the pentyl chain and around 3100 cm⁻¹ from the thiophene ring.
C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid. libretexts.org
Thiophene Ring Vibrations: A series of C=C and C-S stretching bands typically found in the 1300-1600 cm⁻¹ region. nih.gov
Calculated spectra are often scaled by a factor (e.g., 0.96) to correct for systematic errors in the computational method and to improve agreement with experimental data. rsc.org
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov
Predicted chemical shifts for this compound would be:
¹H NMR:
Carboxylic Acid Proton (-COOH): A highly deshielded proton, expected to appear far downfield in the 10-12 ppm range. libretexts.org
Thiophene Protons: Two distinct signals in the aromatic region (approx. 7-8 ppm), with their exact shifts influenced by the pentyl and carboxyl substituents.
Pentyl Protons: A series of signals in the upfield region (approx. 0.9-2.8 ppm), including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The methylene group adjacent to the thiophene ring would be the most deshielded of the alkyl protons.
¹³C NMR:
Carbonyl Carbon (-COOH): A strongly deshielded carbon signal in the 160-180 ppm range. libretexts.org
Thiophene Carbons: Four distinct signals in the aromatic region (approx. 120-150 ppm).
Pentyl Carbons: Five signals in the aliphatic region (approx. 14-35 ppm).
Reaction Mechanism Studies
Computational chemistry allows for the detailed exploration of chemical reactions, providing information on pathways, intermediate structures, and the energies associated with them.
The study of reaction mechanisms for thiophene derivatives often involves density functional theory (DFT) and other quantum chemistry methods to map out the potential energy surface of a reaction. researchgate.netresearchgate.net These studies are critical for understanding synthetic routes, such as the introduction of the carboxylic acid group onto the thiophene ring or subsequent modifications. beilstein-journals.org
A common reaction type for thiophenes is aromatic nucleophilic substitution (SNAr). nih.gov Computational investigations of SNAr reactions on substituted thiophenes reveal that they typically proceed through a stepwise pathway. nih.govnih.gov This process involves the initial addition of a nucleophile to an electrophilic carbon on the thiophene ring, forming an intermediate complex known as a Meisenheimer complex. nih.gov Following this, a leaving group departs, often facilitated by a proton transfer, to yield the final product. nih.govnih.gov
Theoretical calculations are used to locate the transition state structures for each step of the reaction. The Gibbs free energy of activation (ΔG‡) associated with these transition states determines the reaction rate. By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism. researchgate.net For instance, in the synthesis of related thiophene-2-carboxylic acid derivatives, computational analysis can help rationalize why certain reaction conditions, like the choice of solvent or base, lead to higher yields or specific isomers. beilstein-journals.org DFT and Hartree-Fock theories have been successfully used to explain the differential reactivity between thiophene-2-carboxylic and thiophene-3-carboxylic acids, highlighting the subtle electronic differences that dictate reaction outcomes. researchgate.net
The reactivity of the thiophene ring is highly sensitive to the electronic nature of its substituents. The pentyl group at the 5-position of this compound is an electron-donating group (EDG), which influences the electron density distribution in the thiophene ring. Conversely, the carboxylic acid group at the 2-position is an electron-withdrawing group (EWG).
Computational studies on substituted thiophenes have established linear correlations between reactivity and various calculated molecular properties. nih.gov For SNAr reactions, a key finding is the relationship between the Gibbs free energy barrier of the reaction and the electrophilicity of the thiophene substrate. nih.govnih.gov The presence of strong electron-withdrawing groups (like NO₂ or CN) dramatically increases the electrophilicity of the ring, lowering the activation energy for nucleophilic attack and thus accelerating the reaction. nih.gov
The Hammett equation, a cornerstone of physical organic chemistry, has been successfully correlated with computational results for thiophene derivatives. nih.gov This allows for the prediction of how different substituents will affect reaction rates. For this compound, the electron-donating pentyl group would be expected to decrease the ring's electrophilicity, making nucleophilic substitution less favorable compared to a thiophene with only an electron-withdrawing group. Theoretical models can quantify this effect, providing a robust method for predicting reactivity and guiding the design of synthetic pathways. nih.gov
| Substituent Type at Position 5 | Example | Electronic Effect | Predicted Impact on Nucleophilic Aromatic Substitution Rate |
|---|---|---|---|
| Strong Electron-Donating | -NH₂ | Increases electron density in the ring | Decreases |
| Weak Electron-Donating (Alkyl) | -CH₂(CH₂)₃CH₃ (Pentyl) | Slightly increases electron density in the ring | Slightly Decreases |
| Halogen | -Cl, -Br | Inductively withdrawing, resonantly donating | Slightly Increases |
| Strong Electron-Withdrawing | -NO₂ | Decreases electron density in the ring | Strongly Increases |
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that governs its behavior in different chemical environments. Theoretical calculations provide a reliable means of predicting pKa values for complex organic molecules. rdd.edu.iqresearchgate.net Several computational methods, including semi-empirical (like AM1 and PM3), Hartree-Fock (HF), and Density Functional Theory (DFT), are employed for this purpose. ntu.edu.iq
The prediction of pKa is often achieved using thermodynamic cycles that break down the dissociation process into steps that can be calculated more accurately. researchgate.net This typically involves calculating the Gibbs free energy change for the deprotonation of the acid in the gas phase and the solvation energies of the acid and its conjugate base. rdd.edu.iq The polarized continuum model (PCM) is a common method used to simulate the solvent environment. researchgate.net
Studies have shown that the accuracy of pKa prediction depends on the chosen theoretical method and basis set. ntu.edu.iq For a range of substituted carboxylic acids, DFT methods have been shown to predict pKa values with an average error of around 0.5 pKa units compared to experimental data. researchgate.net The electronic nature of substituents significantly impacts acidity; electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect. rdd.edu.iq In this compound, the electron-donating pentyl group would be predicted to slightly increase the pKa (decrease the acidity) compared to the parent thiophene-2-carboxylic acid.
| Carboxylic Acid | Experimental pKa | Calculated pKa (DFT/PCM) | Difference |
|---|---|---|---|
| Formic acid | 3.75 | 3.65 | -0.10 |
| Acetic acid | 4.76 | 4.68 | -0.08 |
| Benzoic acid | 4.20 | 4.15 | -0.05 |
| p-Nitrobenzoic acid | 3.44 | 3.40 | -0.04 |
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static properties and reaction mechanisms, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent interactions, and aggregation phenomena.
The this compound molecule consists of a relatively rigid thiophene-carboxylic acid backbone and a flexible pentyl side chain. acs.org The conformational freedom of this alkyl chain is a key determinant of the molecule's physical properties, such as its solubility and ability to pack in the solid state.
MD simulations can explore the vast conformational space of the pentyl chain. The chain can adopt various arrangements through rotation around its carbon-carbon single bonds, leading to different conformers such as the extended anti conformation and more compact gauche conformations. youtube.com Studies on analogous poly(3-alkylthiophenes) have shown that while the conjugated backbone is semiflexible, the long alkyl side chains are highly flexible and play a crucial role in enabling the polymer to dissolve in common organic solvents. acs.org The flexibility of the pentyl chain in this compound would similarly influence its interactions with neighboring molecules and its orientation in different phases.
The interactions between a solute molecule and its surrounding solvent molecules are critical in determining its behavior in solution. MD simulations are an excellent tool for studying these interactions in explicit detail. nih.gov For this compound, simulations can model the hydrogen bonding between the carboxylic acid group and protic solvents like water or alcohols, as well as the hydrophobic interactions between the pentyl chain and nonpolar solvent molecules.
These intermolecular forces also drive self-assembly. The carboxylic acid group can form strong intermolecular hydrogen bonds with other acid molecules, leading to the formation of dimers, a common structural motif for carboxylic acids. rdd.edu.iq The thiophene ring can participate in π–π stacking interactions, while the pentyl chains can engage in van der Waals interactions. The interplay of these forces can lead to the formation of larger aggregates or specific packing arrangements in solution and in the solid state. MD simulations can reveal the preferred modes of self-assembly and the stability of the resulting structures, which is fundamental to understanding the material properties of thiophene derivatives. nih.gov The choice of solvent can significantly influence these processes, as demonstrated in synthetic procedures where solvent choice dictates reaction outcomes and product purity. beilstein-journals.org
Applications in Advanced Materials Science and Organic Electronics
Polymer and Copolymer Synthesis for Functional Materials
The presence of the carboxylic acid group on the thiophene (B33073) ring allows for the creation of functional materials through various polymerization techniques.
Carboxylic Acid Functionalized Polythiophenes
Polythiophenes functionalized with carboxylic acid groups are a significant class of materials. The direct polymerization of monomers like 5-Pentylthiophene-2-carboxylic acid can be challenging as the acidic proton of the carboxyl group can interfere with many standard polymerization catalysts. d-nb.info However, methods have been developed to overcome this, including the use of protective groups for the carboxylic acid function during polymerization, which are later removed in a post-polymerization modification step. d-nb.info These carboxylic acid-functionalized polythiophenes are of interest for applications requiring water processability and specific chemical interactions.
Condensation Polymerization with Diols to Form Polyesters
The carboxylic acid functionality of this compound enables its use as a monomer in condensation polymerization reactions with diols to form polyesters. passmyexams.co.ukresearchgate.net In this process, the carboxyl group reacts with the hydroxyl groups of a diol monomer, forming ester linkages and eliminating a small molecule, typically water. passmyexams.co.uk This method allows for the incorporation of the electroactive thiophene unit into the main chain of a polyester (B1180765). The properties of the resulting polyester can be tuned by the choice of the diol comonomer. For instance, using a diol with a flexible aliphatic chain would result in a more flexible material, while a diol with a rigid aromatic structure would lead to a more rigid polymer. This synthetic versatility is crucial for designing materials with specific mechanical and thermal properties for various applications. Novel polyesters from renewable resources based on 2,5-furandicarboxylic acid and several diols have been synthesized and characterized using different polycondensation techniques. researchgate.netdntb.gov.ua
Electrochemical Polymerization for Thin Films
Electrochemical polymerization is a powerful technique for depositing thin, uniform polymer films directly onto an electrode surface. researchgate.net Monomers such as this compound can be electropolymerized from a solution containing the monomer and a supporting electrolyte. By applying an electrical potential, the monomer units are oxidized and couple to form a conjugated polymer film on the electrode. The carboxylic acid groups in the resulting polymer can influence the film's properties, such as its adhesion to the substrate, morphology, and ion-exchange capabilities. This method is particularly useful for creating active layers in electronic devices like sensors and electrochromic windows. While some polythiophenes with carboxylic acids have been created via electropolymerization, the resulting polymers are often insoluble and can only be characterized in their solid state. d-nb.info
Post-Polymerization Modification Strategies
Post-polymerization modification is a versatile strategy to introduce functional groups onto a pre-existing polymer backbone. d-nb.infonih.govrsc.orgnih.gov In the context of polythiophenes, a common approach involves polymerizing a thiophene monomer bearing a precursor functional group that can be later converted into a carboxylic acid. d-nb.info For example, a thiophene monomer with an ester group can be polymerized, and the resulting polymer can then be hydrolyzed to yield the desired carboxylic acid-functionalized polythiophene. d-nb.info This two-step process circumvents the potential incompatibility of the acidic proton with the polymerization reaction. d-nb.info This method offers a high degree of control over the final polymer structure and allows for the synthesis of well-defined materials with tailored functionalities. d-nb.info
Conjugated Polyelectrolytes for Organic Electrochemical Transistors (OECTs)
Conjugated polyelectrolytes (CPEs) are a class of polymers that combine the electronic properties of conjugated systems with the ionic conductivity and water solubility of polyelectrolytes. nih.gov These materials are particularly promising for applications in bioelectronics, where they can interface with biological systems.
Design and Synthesis of Charge-Transporting Polymers
The design and synthesis of charge-transporting polymers for OECTs often involve the incorporation of ionic side chains onto a conjugated backbone to facilitate ion transport and improve performance in aqueous environments. nih.govresearchgate.net While ethylene (B1197577) glycol side chains are commonly used, recent research has explored carboxylic acid functionalization as an alternative. nih.govliverpool.ac.uk Polymers derived from monomers like this compound are prime candidates for this application.
The carboxylic acid group, when deprotonated, provides the necessary ionic character for the polymer to function as a mixed ionic-electronic conductor, a key requirement for OECT channel materials. nih.gov The synthesis of these polymers can be achieved through the polymerization of the corresponding carboxyl-functionalized thiophene monomers. A recent study demonstrated that a polythiophene with carboxypropyl side chains, processed from a water-soluble precursor, yielded solvent-resistant OECTs with excellent electroactivity in aqueous electrolytes. acs.org This approach, which involves a simple post-acidification step, avoids the need for cross-linkers. acs.org The performance of these materials in OECTs is often evaluated by their transconductance and volumetric capacitance, with some carboxylated polythiophenes showing competitive values. acs.org
Here is an interactive data table summarizing the properties of some relevant polymers:
| Polymer | Side Chain | Key Feature | Application |
| P3C(Pr)T | 4-carboxypropyl | High performance, water-processable precursor | OECTs |
| P3C(Pe)T | carboxy-pentyl | Reduced swelling | OECTs |
| p(g2T-TT) | ethylene glycol | Good performance in aqueous media | OECTs |
| CPE-K | potassium butanylsulfonate | Self-doped, ambipolar | OECTs |
Electrochemical Doping and Redox Kinetics in Polymeric Films
The polymerization of this compound leads to the formation of polythiophene-based conductive polymers. The electrochemical behavior of these polymers is central to their function in electronic devices. The process of electrochemical doping involves the removal or addition of electrons from the polymer backbone, which introduces charge carriers and transforms the material from a semiconducting or insulating state to a conducting state.
Research on carboxylic acid-functionalized polythiophenes has provided insights into their electrochemical characteristics. These polymers exhibit robust processability and promising electrochemical properties, including fast redox kinetics and competitive volumetric capacitance, which are essential for applications in organic electrochemical transistors.
Precursors for Optoelectronic Devices
The unique combination of a conjugated thiophene core and a carboxylic acid anchoring group makes this compound a promising precursor for components in various optoelectronic devices. The thiophene unit provides the necessary electronic properties for light absorption and charge transport, while the carboxylic acid group can serve to anchor the molecule to semiconductor surfaces or to improve solubility for processing.
Dye-Sensitized Solar Cells (DSSCs) Components
In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group in this compound can act as an effective anchoring group, forming a strong bond with the TiO₂ surface. This covalent linkage facilitates efficient electron injection from the excited dye molecule into the conduction band of the semiconductor.
While specific performance data for DSSCs using this compound as the primary sensitizer (B1316253) is not extensively documented in publicly available research, the principles of its function are well-established through studies of similar thiophene-based dyes. The pentyl group enhances the solubility of the dye, which is advantageous for the fabrication process, and can also help to prevent aggregation of dye molecules on the semiconductor surface, which would otherwise lead to a decrease in efficiency. The thiophene ring is a well-known component of the π-bridge in donor-π-acceptor dyes, contributing to the intramolecular charge transfer upon photoexcitation.
| Dye Component | Function | Relevant Property of this compound |
| Anchoring Group | Binds dye to semiconductor surface (e.g., TiO₂) | Carboxylic acid group |
| π-Bridge | Facilitates intramolecular charge transfer | Thiophene ring |
| Solubilizing Group | Improves processability and prevents aggregation | Pentyl group |
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), thiophene-based materials are widely used as hole-transporting materials or as part of the photoactive donor-acceptor system. Polythiophenes, including derivatives of poly(this compound), can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate the injection or transport of holes. The pentyl side chains contribute to the solubility of the polymer, allowing for solution-based processing techniques like spin-coating or inkjet printing, which are crucial for large-area and flexible device fabrication.
In OPVs, which rely on a bulk heterojunction between a donor and an acceptor material, thiophene-based polymers are common donor materials. The carboxylic acid group could potentially be used to modify the interface between the active layer and the electrodes, improving charge extraction efficiency. While specific studies detailing the use of poly(this compound) in high-performance OLEDs or OPVs are limited, the fundamental properties of its constituent parts suggest its potential in these applications. Thiophene-based donor-acceptor copolymers are a significant area of research for achieving high-efficiency organic solar cells.
Nanomaterial Functionalization
The functionalization of nanomaterials with organic molecules is a key strategy to tailor their properties for specific applications. The carboxylic acid group of this compound makes it an excellent candidate for modifying the surface of various nanoparticles.
Surface Modification of Nanoparticles (e.g., Silver Nanoparticles for Conductive Inks)
Conductive inks are a cornerstone of printed electronics, enabling the fabrication of flexible circuits, sensors, and antennas. These inks often consist of a suspension of metallic nanoparticles, such as silver, in a solvent. A critical challenge is to prevent the agglomeration of these nanoparticles and to ensure good adhesion to the substrate.
Capping agents are used to stabilize the nanoparticles, and this compound is well-suited for this role. The carboxylic acid group can bind strongly to the surface of silver nanoparticles. The pentyl chains then provide a steric barrier, preventing the particles from clumping together and ensuring a stable dispersion in the ink formulation. This is particularly important for achieving uniform and reliable printed patterns.
Research has shown that short-chain carboxylic acids are effective capping agents for synthesizing silver nanoparticles for conductive inks. researchgate.net These inks, containing well-dispersed nanoparticles, can be printed using techniques like aerosol jet printing and subsequently sintered at relatively low temperatures to form highly conductive tracks. researchgate.net The conductivity of such printed microelectrodes can reach a significant fraction of the bulk conductivity of silver. researchgate.net
Role of Carboxylic Acid as Capping Agent or Ligand
The carboxylic acid group is a versatile functional group for acting as a capping agent or ligand for a wide range of nanomaterials beyond just silver nanoparticles. It can coordinate to the surface of metal oxide nanoparticles, quantum dots, and other nanomaterials. This surface functionalization serves several purposes:
Stabilization: As a capping agent, it prevents aggregation and precipitation of the nanoparticles from a suspension, enhancing their shelf life and processability.
Dispersion: The organic chains, such as the pentyl group, can improve the dispersibility of the nanoparticles in various solvents, which is crucial for creating homogeneous composite materials.
Further Functionalization: The carboxylic acid group itself can serve as a reactive site for further chemical modifications. For example, it can be reacted with amines to attach other functional molecules, including biomolecules, for sensing applications.
The use of carboxylic acids as ligands plays a critical role in controlling the size, shape, and surface chemistry of nanoparticles during their synthesis. This control is essential for tuning the optical, electronic, and catalytic properties of the nanomaterials for specific applications.
Electrochemical Studies and Electrosynthesis of 5 Pentylthiophene 2 Carboxylic Acid and Derivatives
Voltammetric Characterization
Voltammetric techniques are essential for probing the redox properties of electroactive molecules. By applying a potential to an electrode and measuring the resulting current, researchers can determine oxidation and reduction potentials, study reaction mechanisms, and analyze the kinetics of electron transfer.
Cyclic voltammetry (CV) is a powerful technique for characterizing the redox behavior of thiophene (B33073) derivatives. The oxidation potential of the thiophene ring is sensitive to the electronic nature of its substituents. Electron-donating groups, like the pentyl chain, lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, such as the carboxylic acid, generally increase the oxidation potential. dtic.milresearchgate.net
For 5-Pentylthiophene-2-carboxylic acid, the interplay between the -C₅H₁₁ group at the 5-position and the -COOH group at the 2-position dictates its electrochemical behavior. The electron-donating pentyl group facilitates the initial oxidation of the thiophene ring to form a radical cation. The oxidation potential for 3-alkylthiophenes is known to be lower than that of unsubstituted thiophene. dtic.mil For instance, the oxidation potential of 3-methylthiophene (B123197) is approximately 1.8 V, whereas thiophene's is 2.0 V. dtic.mil The presence of the carboxylic acid group, however, will counteract this effect to some extent. The oxidation process is typically irreversible, as the initially formed radical cation is highly reactive and tends to undergo subsequent chemical reactions, most commonly polymerization to form polythiophene derivatives. dtic.mil
In-situ spectroelectrochemical studies on related compounds like poly(indole-5-carboxylic-acid) have shown that multiple chemical species are generated at different potentials during oxidation, which can be identified by their unique spectroscopic signatures. nih.gov A similar complexity would be expected for the electrochemical oxidation of this compound.
Table 1: Expected Influence of Substituents on the Cyclic Voltammetry of a Thiophene Ring
| Substituent | Position | Electronic Effect | Impact on Oxidation Potential (Epa) |
|---|---|---|---|
| -C₅H₁₁ (Pentyl) | 5 | Electron-donating | Decreases Epa, facilitates oxidation |
This table presents the general electronic effects of alkyl and carboxylic acid groups on the redox properties of a thiophene monomer.
Chronoamperometry and rotating disk electrode (RDE) voltammetry are key techniques for elucidating the kinetics and mechanisms of electrochemical reactions. rsc.org Chronoamperometry involves stepping the electrode potential and recording the current as a function of time. This can be used to study processes like diffusion-controlled reactions and the kinetics of coupled chemical reactions that follow electron transfer. nih.gov For this compound, chronoamperometry could be employed to study the kinetics of its electropolymerization or its participation in other electrode-surface reactions.
Rotating disk electrode (RDE) studies involve rotating the electrode at a constant, controlled speed. This creates a well-defined convective flow of the analyte to the electrode surface. By analyzing the current as a function of rotation rate, one can distinguish between kinetic- and diffusion-limited processes and calculate kinetic parameters. rsc.org While no specific RDE studies on this compound are available, this technique would be invaluable for investigating the kinetics of its oxidation, especially in determining the rate constants of follow-up reactions of the electrogenerated radical cation. rsc.orgresearchgate.net
Electrosynthesis of Carboxylic Acids and Derivatives
Electrosynthesis is emerging as a powerful tool in modern organic chemistry, prized for its mild reaction conditions, high selectivity, and environmental sustainability, as it uses the electron as a "traceless" reagent. nih.govnih.gov
A highly attractive and green pathway for the synthesis of this compound is the direct electrochemical carboxylation of 2-pentylthiophene (B1218760) using carbon dioxide (CO₂) as the C1 source. researchgate.netcijournal.ru This method represents a significant advancement in CO₂ utilization, converting a greenhouse gas into valuable chemicals. nih.gov
The process involves the electrochemical reduction of the starting material, 2-pentylthiophene, to generate a radical anion. This nucleophilic radical anion then attacks a molecule of CO₂, forming a carboxylate intermediate. Subsequent protonation yields the final product, this compound. This direct C-H carboxylation is notable for its high regioselectivity, functionalizing the C5 position of the thiophene ring, and avoids the need for pre-functionalized substrates or metal catalysts. researchgate.netnih.gov The reaction is typically carried out in an undivided electrochemical cell under a CO₂ atmosphere. nih.gov
Table 2: Overview of Electrochemical Carboxylation of 2-Pentylthiophene
| Feature | Description |
|---|---|
| Starting Material | 2-Pentylthiophene |
| Reagent | Carbon Dioxide (CO₂) |
| Method | Electrochemical Reduction (C-H carboxylation) |
| Key Intermediate | Radical anion of 2-pentylthiophene |
| Product | This compound |
| Advantages | High regioselectivity, catalyst-free, utilizes CO₂ |
This table summarizes the key aspects of synthesizing the target compound via electrochemical CO₂ fixation.
Mediated electrochemical oxidation is a process where an electrochemically generated oxidizing agent, known as a mediator, carries out the oxidation of the substrate in the bulk solution. This can offer improved selectivity and efficiency compared to direct electrolysis. For thiophene derivatives, halogen mediators have proven effective. For example, the electrosynthesis of thienoacenes has been achieved through a dehydrogenative C-S coupling reaction promoted by a bromide mediator ([Br⁺]), which is generated electrochemically from nBu₄NBr. okayama-u.ac.jp
This strategy could be adapted for the synthesis of derivatives of this compound. For instance, a mediated oxidation could be used to initiate polymerization or to facilitate coupling reactions with other aromatic molecules, creating more complex structures for materials science applications. The mediator, regenerated at the electrode surface, acts catalytically, making the process highly efficient. okayama-u.ac.jp While the oxidation of thiophenes to sulfoxides and sulfones is also known and can be catalyzed by species like methyltrioxorhenium(VII), these are often chemical, not electrochemical, mediations. nih.govacs.org
The electrosynthetic methods discussed above are prime examples of green chemistry. nih.govresearchgate.net The use of electrons as the primary redox agent avoids the need for stoichiometric amounts of chemical oxidants or reductants, which often produce hazardous waste. nih.gov
Electrochemical carboxylation with CO₂ is a particularly noteworthy green pathway. researchgate.netcijournal.ru It is an atom-economical reaction that fixes carbon dioxide, a waste product, into a value-added chemical. nih.gov The reactions are typically run at room temperature and atmospheric pressure, reducing energy consumption. Mediated electrosynthesis also aligns with green principles by using a catalytic amount of a mediator that is continuously recycled within the electrochemical cell, minimizing waste. okayama-u.ac.jp These approaches represent a sustainable and environmentally benign alternative to conventional synthetic methods for producing this compound and its derivatives.
Interfacial Electrochemistry and Electrode Surface Phenomena
The study of the interfacial electrochemistry of this compound is crucial for understanding its potential in various applications, such as organic electronics and sensors. The behavior of this molecule at the electrode surface, including its adsorption, orientation, and the subsequent formation of polymeric films, dictates the performance and characteristics of the resulting devices.
The electropolymerization of thiophene derivatives is a key process in creating conductive polymer films on electrode surfaces. While direct research on this compound is limited, the behavior of analogous compounds provides significant insights. For instance, the electrochemical oxidation and polymerization of indole-5-carboxylic acid in acetonitrile (B52724) have been shown to initially produce an insoluble trimer that deposits onto the electrode. mdpi.com Further oxidation of this trimer leads to the formation of a polymer composed of linked trimer units. mdpi.com The morphology and properties of this film can be controlled by experimental parameters such as the electrode's rotation speed or the monomer concentration. mdpi.com
The nature of the substituent groups on the thiophene ring, in this case, the pentyl and carboxylic acid groups, plays a significant role in the interfacial phenomena. The carboxylic acid group can influence the adsorption geometry on the electrode surface, which can be pH-dependent. Studies on thiophene-2-carboxylic acid (TCA) have revealed that at a pH less than or equal to 7, chemisorption likely occurs through both the sulfur atom and the carboxylic acid group. At a higher pH of 10.5, the interaction is thought to be through the π-electronic system, leading to a different orientation on the surface.
Furthermore, the formation of self-assembled monolayers (SAMs) is a common strategy to modify electrode surfaces. Carboxylate-terminated SAMs have been demonstrated to enhance the performance of electrochemical aptamer-based sensors. These surfaces can influence the electron transfer rates, a critical factor in sensor sensitivity. For example, the use of carboxylate-based SAMs has been shown to decelerate electron transfer from an unbound aptamer and accelerate it from a bound aptamer, leading to improved sensor gain.
The surface morphology of the resulting polymer films is also a critical aspect. The addition of certain processing additives, such as dimethyl sulfoxide (B87167) (DMSO) in the case of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) films, can significantly alter the surface roughness and morphology. These changes are correlated with modifications in the optical properties and electrical conductivity of the films. An increase in conductivity is often associated with the presence of delocalized charge carriers, which can be identified by a negative real part of the dielectric function.
Detailed research findings on the interfacial behavior of thiophene derivatives are often presented in data tables that summarize key electrochemical and surface parameters. Below are illustrative tables based on data for related compounds.
Table 1: Electrochemical Data for a Vancomycin Aptasensor with Different Self-Assembled Monolayers (SAMs)
| SAM Composition | Gain (%) | Kd (μM) |
| 100% 6-carbon hydroxyl (room temp) | 84 ± 5 | - |
| 100% 6-carbon hydroxyl (50 °C) | 129 ± 7 | - |
| 50% 6-carbon carboxylate | 116 ± 4 | - |
| 50% 8-carbon carboxylate | 164 ± 8 | 10.4 ± 0.3 |
Table 2: Electron Transfer Rates for a Vancomycin Aptasensor with an 8-Carbon Carboxylate SAM
| State | Medium | Electron Transfer Rate (s-1) |
| Unbound | Buffer | - |
| Bound | Buffer | Increased by a factor of 2.6 |
| Unbound | Blood | - |
| Bound | Blood | Increased by a factor of 2 |
Role As a Versatile Synthetic Building Block and Precursor in Complex Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The structural framework of 5-pentylthiophene-2-carboxylic acid is a key starting point for synthesizing elaborate heterocyclic systems, particularly fused ring structures like thienothiophenes. These architectures are of significant interest in materials science and medicinal chemistry.
For instance, derivatives of this compound can be used to construct thieno[3,2-b]thiophene (B52689) systems. encyclopedia.pubossila.com A notable, albeit related, synthesis involves the bromination of thieno[3,2-b]thiophene-2-carboxylic acid to produce 2,3,5,6-tetrabromothieno[3,2-b]thiophene, a fully functionalized intermediate that allows for further structural elaboration. ossila.com Similarly, synthetic strategies have been developed to access thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids starting from a thieno[3,2-b]thiophene core. arkat-usa.org These methods highlight how the thiophene (B33073) carboxylic acid moiety can be a crucial precursor for building larger, planar heterocyclic systems through annulation and cyclization reactions. encyclopedia.pubarkat-usa.org
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The dual functionality of this compound allows for the strategic formation of new bonds, expanding its molecular complexity. The carboxylic acid can be transformed into other functional groups, while the thiophene ring, particularly after conversion to a halo-derivative, is amenable to cross-coupling reactions.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While the carboxylic acid itself can participate in decarboxylative couplings, it is more common to first convert it or the thiophene ring into a more reactive form. rsc.org
A prevalent strategy involves the halogenation of the thiophene ring, typically at the 5-position if starting from thiophene-2-carboxylic acid, or using a pre-brominated starting material like 5-bromothiophene-2-carboxylic acid. nih.govmdpi.com This bromo-derivative is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. By reacting it with various arylboronic acids, a range of 5-aryl-thiophene-2-carboxylic acid derivatives can be synthesized. nih.govmdpi.com These reactions are typically performed using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in a suitable solvent system like toluene (B28343) or 1,4-dioxane (B91453) with a base. nih.gov This approach effectively constructs a C(sp²)-C(sp²) bond between the thiophene ring and an aryl group.
The following table summarizes representative conditions for Suzuki coupling reactions using derivatives of thiophene-2-carboxylic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acid/ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37-72% | mdpi.com |
| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | - | Toluene/Water | Pentyl 5-arylthiophene-2-carboxylate | Moderate-Good | nih.gov |
This table illustrates typical conditions for Suzuki coupling. Specific yields and conditions vary depending on the exact substrates used.
Furthermore, the carboxylic acid group can be converted into an amide, which can then act as a directing group for C-H activation at the adjacent C3 position of the thiophene ring, enabling another route for arylation. researchgate.net
Thiocarboxylic acids, the sulfur analogs of carboxylic acids, and their derivatives are known to participate in radical reactions. rsc.orgwikipedia.org The S-H bond in a thioacid can undergo homolytic cleavage to form a thiyl radical, which is a versatile intermediate for various transformations. rsc.org While this compound is not a thioacid, it can be converted into one.
The resulting thiyl radical can participate in addition reactions, particularly with electron-rich olefins in a free-radical substitution pattern. wikipedia.org These radical-mediated processes are valuable for forming C-S bonds and can be initiated photochemically or thermally. rsc.org For instance, thioacid-derived radicals can be trapped by alkenes, leading to the formation of thioesters. rsc.org This reactivity opens pathways for further functionalization and the construction of complex molecular frameworks under mild conditions. rsc.orgmdpi.com
Late-Stage Functionalization and Diversification Strategies
Late-stage functionalization (LSF) refers to the introduction of chemical modifications to a complex molecule at a late step in its synthesis. wikipedia.org This strategy is highly valuable for creating analogues of a core structure without needing to redesign the entire synthesis. The this compound scaffold is well-suited for LSF.
After incorporating the initial thiophene moiety into a larger molecule, the thiophene ring itself can be further functionalized. C-H functionalization reactions can be employed to introduce new groups onto the thiophene ring, provided there are available positions and suitable directing groups or catalysts. wikipedia.orgwikipedia.org For example, if the 3- and 4-positions on the thiophene ring of a 5-pentyl-2-substituted-thiophene derivative remain unsubstituted, they are potential sites for electrophilic substitution or metal-catalyzed C-H activation, allowing for the introduction of halogens, nitro groups, or even aryl groups.
Moreover, the pentyl chain offers sites for radical-mediated functionalization, although this is often less selective than reactions on the aromatic ring. The carboxylic acid group can be converted into a wide array of other functionalities (e.g., esters, amides, ketones, or even reduced to an alcohol), providing a powerful handle for diversification. nih.gov This versatility allows chemists to generate a library of compounds from a single advanced intermediate, which is a key strategy in fields like drug discovery. wikipedia.org
Emerging Research Directions and Future Prospects for 5 Pentylthiophene 2 Carboxylic Acid Research
Bioconjugation and Bio-inspired Materials
The field of bioconjugation is increasingly looking towards molecules like 5-pentylthiophene-2-carboxylic acid for the development of advanced bio-inspired materials. The carboxylic acid group provides a convenient handle for attachment to various biomolecules, while the thiophene (B33073) ring offers a platform for electronic and optical functionalities. This combination allows for the creation of hybrid materials that merge the properties of synthetic molecules with the functionality of biological systems.
One area of interest is the use of this compound in the development of sensors and probes. By conjugating it to specific biomolecules, researchers can create systems where a biological recognition event triggers a change in the optical or electronic properties of the thiophene unit. For instance, the binding of an analyte to the biomolecule could alter the local environment of the thiophene, leading to a detectable shift in its fluorescence or absorption spectrum.
Furthermore, the self-assembling nature of thiophene derivatives is being explored for the creation of bio-inspired nanostructures. By carefully designing the bioconjugate, it is possible to direct the self-assembly of these molecules into well-defined architectures such as nanofibers or vesicles. These structures can serve as scaffolds for tissue engineering or as delivery vehicles, where the thiophene component can be used for imaging or other non-therapeutic functions.
Integration into Supramolecular Assemblies
The ability of this compound to form ordered structures through non-covalent interactions makes it a valuable building block for supramolecular chemistry. The interplay between the hydrogen bonding of the carboxylic acid groups and the π-π stacking of the thiophene rings can lead to the formation of highly organized assemblies.
A significant area of research is the development of liquid crystals based on this compound and its derivatives. The rod-like shape of the molecule, coupled with its anisotropic properties, makes it a suitable candidate for forming various liquid crystalline phases. These materials are of interest for applications in displays and optical switching devices.
Moreover, the formation of self-assembled monolayers (SAMs) on various substrates is another promising direction. The carboxylic acid group can act as an anchor to bind the molecule to a surface, while the pentyl chain and thiophene ring dictate the packing and electronic properties of the monolayer. These SAMs can be used to modify the surface properties of materials, for example, to control wetting or to create templates for the growth of other materials.
High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new materials based on this compound, researchers are increasingly turning to high-throughput synthesis and screening techniques. These methods allow for the rapid preparation and evaluation of a large number of derivatives, enabling a more efficient exploration of the structure-property relationships.
Combinatorial chemistry approaches are being employed to synthesize libraries of thiophene derivatives with variations in the side chain, the substitution pattern on the ring, or the functional group. For example, by using automated synthesis platforms, it is possible to quickly generate a matrix of compounds where the length of the alkyl chain and the nature of the head group are systematically varied.
Once these libraries are synthesized, high-throughput screening methods are used to evaluate their properties. This can involve the use of robotic systems to perform a large number of measurements in parallel, such as UV-vis and fluorescence spectroscopy to assess their optical properties, or cyclic voltammetry to probe their electrochemical behavior. The data generated from these screenings can then be used to identify lead compounds for further development and to build quantitative structure-activity relationship (QSAR) models.
Advanced Characterization Techniques (e.g., In-situ Spectroscopy)
The development of advanced characterization techniques is crucial for gaining a deeper understanding of the behavior of this compound and its assemblies. In-situ spectroscopic methods are particularly powerful as they allow for the real-time monitoring of structural and electronic changes during a process, such as self-assembly or a chemical reaction.
For instance, in-situ grazing-incidence X-ray diffraction (GIXD) can be used to study the formation of thin films and monolayers, providing detailed information about the molecular packing and orientation. Similarly, in-situ Raman and infrared spectroscopy can be used to follow the changes in vibrational modes during processes like polymerization or liquid crystal phase transitions.
Scanning probe microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), are also being used to visualize the supramolecular assemblies of this compound with sub-nanometer resolution. These techniques can provide direct evidence for the formation of ordered structures and can be used to probe their local electronic properties.
The combination of these advanced characterization techniques with theoretical modeling is expected to provide a comprehensive picture of the structure-property relationships in materials based on this compound, paving the way for the rational design of new functional materials.
Q & A
Q. What are the recommended synthetic routes for 5-pentylthiophene-2-carboxylic acid in academic laboratories?
The synthesis typically involves functionalization of thiophene derivatives. One method includes alkylation at the 5-position of thiophene-2-carboxylic acid using pentyl halides under basic conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C) . Optimization of reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of thiophene precursor to alkylating agent) is critical to achieving >80% yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is advised to isolate the product .
Q. How should this compound be handled and stored to ensure stability?
The compound is stable under normal laboratory conditions but reacts with strong oxidizing agents, acids, and bases, producing hazardous decomposition products (CO, CO₂, sulfur oxides) . Storage recommendations:
Q. What analytical techniques are suitable for characterizing this compound?
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Byproduct formation (e.g., dialkylated derivatives) is common due to the reactivity of the thiophene ring. Key optimizations:
- Catalyst screening : Mo- or V-based catalysts reduce side reactions compared to Fe .
- Solvent polarity : Higher polarity solvents (DMF > THF) improve regioselectivity .
- Temperature control : Lower temperatures (40–50°C) suppress over-alkylation but require longer reaction times (24–48 hours) .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies in literature values (e.g., mp 188–192°C vs. 262–263°C for similar derivatives) may arise from polymorphic forms or impurities. Mitigation strategies:
Q. What toxicological and environmental precautions are necessary for this compound?
Limited ecotoxicological data exist, but analogous thiophene derivatives show moderate bioaccumulation potential (logP ~3.5) . Recommended precautions:
- Waste disposal : Incinerate in approved facilities to avoid sulfur oxide emissions .
- Toxicity screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity, as no CSA/CSR is available .
Data Contradiction Analysis
Q. Why do catalytic methods yield inconsistent results across studies?
Variability in catalytic efficiency (e.g., Mo vs. V catalysts) may stem from:
- Metal-ligand interactions : Mo forms more stable complexes with thiophene, enhancing selectivity.
- Reaction scale : Bench-scale syntheses (1–10 g) often report lower yields than micro-scale trials due to heat transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
